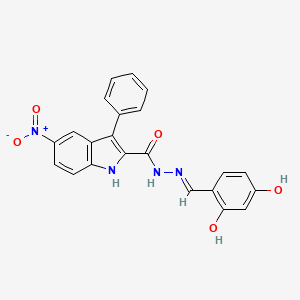![molecular formula C16H28N2OS B6008824 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6008824.png)
7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one can produce several biochemical and physiological effects. These include anticonvulsant activity, antidepressant-like effects, and potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential therapeutic applications and its ability to modulate the activity of certain neurotransmitters. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Several future directions for research on 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one include investigating its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for the compound could facilitate its use in future research and potential therapeutic applications.
In conclusion, 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with potential therapeutic applications in the treatment of neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2,7-diazaspiro[4.5]decan-6-one with cyclopropylmethyl bromide and 3-(methylthio)propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one have been explored in several scientific studies. One study found that the compound exhibited anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Another study showed that the compound had antidepressant-like effects in mice, indicating its potential use in the treatment of depression. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-(cyclopropylmethyl)-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c1-20-11-3-8-17-10-7-16(13-17)6-2-9-18(15(16)19)12-14-4-5-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFIVBMEDQPGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCC2(C1)CCCN(C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N,N'-bis[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6008749.png)

![4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6008758.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)
![N-(2,3-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6008772.png)
![9-(3-chlorophenyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)
![2-methoxy-N-(1-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6008790.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6008802.png)

![N-butyl-3-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6008812.png)
![{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6008819.png)
![5-(2-hydroxyphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6008828.png)